molecular formula C14H24N2O6 B2624158 Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate CAS No. 554450-77-0

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate

Cat. No. B2624158
CAS RN: 554450-77-0
M. Wt: 316.354
InChI Key: CMUQXGMHZNUZMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .


Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 22 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 esters (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The compound is a key intermediate of Vandetanib . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.35 g/mol. Its IUPAC name is dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate.

Mechanism of Action

The compound is commonly used as a protecting group for amino acids during peptide synthesis. The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Safety and Hazards

The compound is for research use only and not for human or veterinary use. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)10(11(17)20-4)12(18)21-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUQXGMHZNUZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate

CAS RN

554450-77-0
Record name 1,3-dimethyl 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propanedioate
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Synthesis routes and methods

Procedure details

19.5 g (141 mmol) of potassium carbonate and then 19.5 ml (134 mmol) of dimethyl bromomalonate are added to a solution of 25 g (134 mmol) of tert-butyl piperazine-1-carboxylate in 300 ml of acetonitrile. The reaction medium is stirred at ambient temperature for 24 h and then filtered in order to remove the insoluble salts, and concentrated under vacuum. The crude residue obtained is purified by chromatography on silica gel, elution being carried out with a 70/30 heptane/ethyl acetate mixture. 41 g (97%) of dimethyl 2-(4-tert-butoxycarbonylpiperazin-1-yl)malonate are obtained in the form of a light oil.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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